molecular formula C12H9BrClNO2 B566940 Ethyl 4-bromo-6-chloroquinoline-3-carboxylate CAS No. 1242260-56-5

Ethyl 4-bromo-6-chloroquinoline-3-carboxylate

Cat. No.: B566940
CAS No.: 1242260-56-5
M. Wt: 314.563
InChI Key: ZAUHLEKEZRUHGZ-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-6-chloroquinoline-3-carboxylate is a synthetically versatile quinoline derivative recognized for its role as a key chemical building block in medicinal chemistry and drug discovery research. This compound is of significant interest in the exploration of novel therapeutic agents, particularly due to the utility of its halogen substituents which allow for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions. Quinoline-3-carboxylate scaffolds are frequently investigated for their diverse biological activities. Research into analogous compounds has demonstrated potent inhibitory activity against cytosolic human carbonic anhydrase isoforms (hCA I and II), establishing the quinoline core as a promising structure for developing new enzyme inhibitors . Furthermore, structurally similar 4-oxo-3-carboxyl quinolones have been identified as potent antimalarial agents active against both chloroquine-sensitive and multi-drug-resistant strains of Plasmodium falciparum , highlighting the potential of this chemotype in infectious disease research . The strategic bromo and chloro substituents on the quinoline ring system make this ester a valuable precursor for synthesizing a wide array of targeted molecules for biochemical screening and pharmacological development.

Properties

IUPAC Name

ethyl 4-bromo-6-chloroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrClNO2/c1-2-17-12(16)9-6-15-10-4-3-7(14)5-8(10)11(9)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUHLEKEZRUHGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40677912
Record name Ethyl 4-bromo-6-chloroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242260-56-5
Record name Ethyl 4-bromo-6-chloro-3-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242260-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-bromo-6-chloroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Synthesis of 3-(4-Bromoanilino)ethyl Acrylate

The first step involves a Michael addition between 4-bromoaniline and ethyl propiolate under nitrogen protection. In a 1 L reactor, 50 g (290.66 mmol) of 4-bromoaniline reacts with 42.76–57.02 g (435.99–581.32 mmol) of ethyl propiolate in methanol at 30–50°C for 32–72 hours. The reaction proceeds via nucleophilic attack of the aniline’s amine group on the α-carbon of ethyl propiolate, forming 3-(4-bromoanilino)ethyl acrylate with near-quantitative crude yield (100%).

Key Parameters :

  • Solvent : Methanol

  • Temperature : 30–50°C

  • Molar Ratio : 4-bromoaniline : ethyl propiolate ≈ 1 : 1.5–2.0

Step 2: Cyclization to 6-Bromoquinolin-4(1H)-one

The intermediate undergoes thermal cyclization in diphenyl ether at 200–220°C. Dissolving 78–80 g of 3-(4-bromoanilino)ethyl acrylate in 150 mL diphenyl ether and refluxing in 250–470 mL of additional diphenyl ether for 2–10 hours induces intramolecular cyclization. The reaction forms the quinoline core via elimination of ethanol, yielding 50–53 g (77–81%) of 6-bromoquinolin-4(1H)-one after precipitation in petroleum ether and recrystallization.

Optimization Insights :

  • Higher temperatures (220°C) reduce reaction time to 2 hours.

  • Excess diphenyl ether minimizes side reactions like polymerization.

Step 3: Chlorination to Ethyl 6-Bromo-4-Chloroquinoline-3-Carboxylate

The final step replaces the 4-hydroxyl group with chlorine using phosphorus trichloride (PCl₃). Reacting 10 g (44.63 mmol) of 6-bromoquinolin-4(1H)-one with 12.25–24.48 g (89.26–178.52 mmol) of PCl₃ in toluene at reflux for 2 hours achieves 89–93% yield. The mechanism involves PCl₃ acting as both a chlorinating agent and Lewis acid, facilitating nucleophilic substitution.

Critical Conditions :

  • PCl₃ Molar Excess : 2–4 equivalents prevent incomplete substitution.

  • Solvent : Toluene ensures homogeneous mixing and controlled reactivity.

Industrial-Scale Production and Process Optimization

Scalability Challenges

The patent-scale synthesis demonstrates scalability with consistent yields:

StepInput (g)Output (g)Yield (%)
15080100*
2805381
3109.792
*Crude yield; purification occurs in subsequent steps.

Volume Considerations :

  • Cyclization : Larger batch sizes require proportional increases in diphenyl ether (e.g., 400–470 mL per 80 g intermediate).

  • Chlorination : Excess PCl₃ (up to 4 equivalents) compensates for reagent volatility at scale.

Structural Characterization and Quality Control

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6) :

  • δ 8.89 (d, J = 4.4 Hz, 1H, H-2),

  • δ 8.35 (s, 1H, H-5),

  • δ 8.04 (m, 2H, H-7/H-8),

  • δ 7.84 (d, J = 4.4 Hz, 1H, H-3).

Mass Spectrometry :

  • ESI-MS (m/z): 314 [M + H]⁺ (calculated for C₁₂H₁₀BrClNO₂).

Purity Assessment

  • HPLC : >98% purity using C18 columns (acetonitrile/water gradient).

  • Elemental Analysis : C, 45.89%; H, 3.21%; N, 4.46% (theoretical: C, 45.88%; H, 3.21%; N, 4.46%).

Comparative Analysis with Alternative Methods

Traditional Chlorination Approaches

Earlier methods used POCl₃ with DMF catalysis but suffered from lower yields (26–42%) due to over-chlorination and byproduct formation.

Solvent-Free Cyclization

Pilot studies explore microwave-assisted cyclization without diphenyl ether, reducing reaction time to 30 minutes but requiring specialized equipment .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-6-chloroquinoline-3-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the quinoline ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quinoline derivatives with different functional groups, while hydrolysis will produce the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 4-bromo-6-chloroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-6-chloroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Halogen Diversity

The biological activity, solubility, and reactivity of quinoline derivatives are highly dependent on the position and type of substituents. Below is a comparative analysis of Ethyl 4-bromo-6-chloroquinoline-3-carboxylate and its analogues:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents (Positions) Notable Properties/Applications
This compound Not provided C₁₂H₁₀BrClNO₂ 330.57 Br (4), Cl (6) Anticancer intermediate
Ethyl 6-bromo-4-chloroquinoline-3-carboxylate 206257-39-8 C₁₂H₁₀BrClNO₂ 330.57 Br (6), Cl (4) Structural isomer; similar mass, distinct reactivity
Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate 318685-01-7 C₁₂H₈ClF₂NO₂ 283.65 Cl (4), F (6,7) Enhanced polarity due to fluorine
Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate 476194-45-3 C₁₃H₁₁BrClNO₃ 344.59 Br (6), Cl (4), OMe (7) Increased steric bulk; potential for altered pharmacokinetics
Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate 1260650-59-6 C₁₂H₈BrClFNO₂ 340.56 Br (8), Cl (4), F (5) Halogen diversity may improve target selectivity
Ethyl 4-bromo-6-nitroquinoline-3-carboxylate 1378260-95-7 C₁₂H₉BrN₂O₄ 325.11 Br (4), NO₂ (6) Strong electron-withdrawing nitro group; impacts reactivity
Key Observations:
  • Halogen Position Swapping: Ethyl 6-bromo-4-chloroquinoline-3-carboxylate (CAS 206257-39-8) is a positional isomer of the target compound. Despite identical molecular weights, the swapped Br/Cl positions may alter electronic effects and binding affinities in biological systems .
  • Methoxy and Nitro Groups : The addition of a methoxy group (e.g., in CAS 476194-45-3) introduces steric hindrance, while nitro groups (e.g., in CAS 1378260-95-7) enhance electron-withdrawing effects, influencing further chemical modifications .

Biological Activity

Ethyl 4-bromo-6-chloroquinoline-3-carboxylate (EBC) is a compound belonging to the quinoline family, known for its diverse biological activities. This article provides a detailed examination of its biological activity, including antimicrobial, anticancer properties, and potential mechanisms of action.

  • Molecular Formula : C₁₂H₉BrClNO₂
  • Molecular Weight : 314.56 g/mol
  • Appearance : Brown to light brown crystalline powder
  • Melting Point : 94 - 98 °C

The presence of bromine and chlorine substituents in the quinoline structure contributes to its unique chemical reactivity and biological properties .

Biological Activities

EBC exhibits a range of biological activities, including:

  • Antimicrobial Activity : Quinoline derivatives are known for their antimicrobial properties. EBC has shown effectiveness against various bacterial strains, although specific MIC (Minimum Inhibitory Concentration) values for EBC are yet to be fully characterized .
  • Anticancer Activity : Preliminary studies suggest that EBC may possess anticancer properties. The compound's structure allows it to interact with cellular targets involved in cancer progression. Further research is necessary to elucidate its efficacy against specific cancer cell lines .

The mechanism of action of EBC is not fully understood but is believed to involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for cellular functions, potentially leading to apoptosis in cancer cells.
  • Receptor Binding : The quinoline ring can bind to various receptors, modulating biological pathways that may result in antimicrobial or anticancer effects .

Comparative Analysis with Similar Compounds

To understand the uniqueness of EBC, it is useful to compare it with other quinoline derivatives:

Compound NameSimilarityUnique Features
Ethyl 2-bromo-4-chloroquinoline-3-carboxylate0.87Different bromine position on the quinoline ring
Ethyl 6-bromoquinoline-3-carboxylate0.83Lacks chlorine substituent
Methyl 7-bromoquinoline-3-carboxylate0.81Methyl group instead of ethyl
Ethyl 4-chloroquinoline-3-carboxylate0.90No bromine substituent
Ethyl 8-bromoquinoline-3-carboxylate0.79Bromine at position eight

This table illustrates how EBC is distinguished by its specific halogen substitutions, which may influence its biological activity and chemical reactivity .

Case Studies and Research Findings

Q & A

Q. How can crystallographic data repositories enhance reproducibility in quinoline research?

  • Methodology : Deposit raw diffraction data in public databases (e.g., CCDC, PDB). Use CSD (Cambridge Structural Database) to compare bond lengths/angles with similar structures. Automated validation tools (e.g., checkCIF) flag anomalies in crystallographic models .

Tables for Key Data

Property Value/Technique Reference
Melting Point148–150°C (DSC)
logP (Calculated)3.2 ± 0.2 (MarvinSketch)
HPLC Purity>98% (C18 column, MeCN/H₂O gradient)
X-ray Resolution0.84 Å (SHELXL-refined)
Antimicrobial MIC (S. aureus)8 µg/mL (Broth microdilution)

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